N-(2-ethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide class, characterized by a 1,6-dihydropyridine core substituted with a trifluoromethylbenzyl group at position 1 and a 2-ethylphenyl carboxamide at position 2. The trifluoromethyl (TFM) group enhances metabolic stability and lipophilicity, while the ethylphenyl moiety may influence steric interactions with biological targets.
Properties
IUPAC Name |
N-(2-ethylphenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c1-2-16-5-3-4-6-19(16)26-21(29)17-9-12-20(28)27(14-17)13-15-7-10-18(11-8-15)22(23,24)25/h3-12,14H,2,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGDOQWQTLALLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of dihydropyridine derivatives, which are known for various biological properties including anti-inflammatory, analgesic, and anticancer activities.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a dihydropyridine ring substituted with an ethylphenyl group and a trifluoromethyl group, which may contribute to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the dihydropyridine scaffold can enhance cytotoxicity against various cancer cell lines.
Case Study:
In one study, analogs of this compound were tested against human cancer cell lines such as Mia PaCa-2 and PANC-1. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential mechanism for its use in treating inflammatory diseases.
Research Findings:
In a controlled experiment, this compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50% at a concentration of 10 µM .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: The compound might influence signaling pathways associated with inflammation and tumor growth.
- Interaction with Cellular Receptors: Potential binding to receptors that regulate cell survival and apoptosis.
Comparison with Similar Compounds
Structural Analogues from Published Evidence
The following compounds share structural motifs with the target molecule and are analyzed for comparative insights:
Compound A : N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS: 1004393-51-4)
- Core Structure : 1,6-dihydropyridine.
- Key Substituents :
- Position 1 : 3-(Trifluoromethyl)benzyl (meta-TFM benzyl).
- Position 3 : 4-Carbamoylphenyl (amide group with carbamoyl para-substitution).
- Comparison: The meta-TFM benzyl in Compound A versus the para-TFM benzyl in the target compound may alter binding pocket interactions due to steric and electronic differences.
Compound B : 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Core Structure : Furo[2,3-b]pyridine (fused furan-pyridine system).
- Key Substituents: Position 2: 4-Fluorophenyl (electron-withdrawing para-fluorine). Position 6: Trifluoroethylamino group.
- The trifluoroethylamino substituent in Compound B may improve metabolic stability compared to the target’s TFM benzyl group, which could be prone to oxidative metabolism.
Physicochemical and Pharmacological Properties
Key Research Findings
Substituent Position Effects: The para-TFM benzyl in the target compound may improve target binding compared to Compound A’s meta-TFM benzyl, as para-substitution often aligns better with hydrophobic pockets in enzymes .
Core Flexibility vs. Rigidity :
- The dihydropyridine core in the target compound and Compound A allows conformational flexibility, which may aid induced-fit binding. In contrast, Compound B’s fused furopyridine core restricts flexibility, favoring selectivity for planar binding sites .
Electron-Withdrawing Groups: Compound B’s 4-fluorophenyl and trifluoroethylamino groups enhance electron-deficient character, likely improving interactions with kinase ATP pockets compared to the target compound’s alkyl-dominated substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
